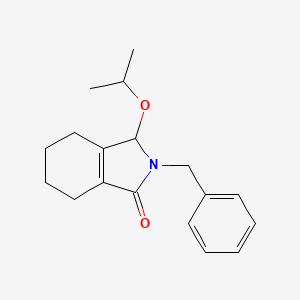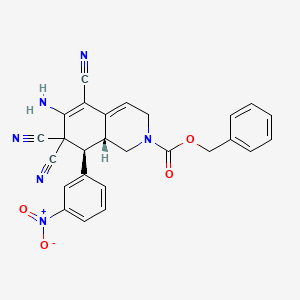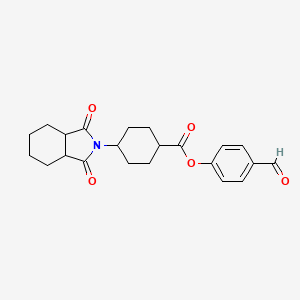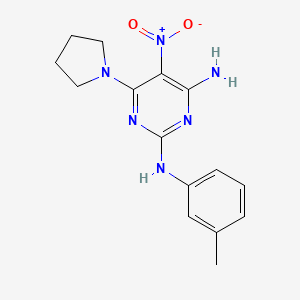
2-benzyl-3-(propan-2-yloxy)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-3-ISOPROPOXY-4,5,6,7-TETRAHYDRO-3H-ISOINDOL-1-ONE is a synthetic organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzyl group, an isopropoxy group, and a tetrahydroisoindolone core, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-3-ISOPROPOXY-4,5,6,7-TETRAHYDRO-3H-ISOINDOL-1-ONE can be achieved through several synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions .
Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds. This reaction can be facilitated by microwave irradiation, which helps in the functionalization of the indole ring system .
Industrial Production Methods
In an industrial setting, the production of 2-BENZYL-3-ISOPROPOXY-4,5,6,7-TETRAHYDRO-3H-ISOINDOL-1-ONE may involve large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The choice of solvents, reaction temperature, and pressure are critical parameters that are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-3-ISOPROPOXY-4,5,6,7-TETRAHYDRO-3H-ISOINDOL-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindolone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced isoindolone derivatives.
Substitution: Substituted benzyl or isopropoxy derivatives.
Scientific Research Applications
2-BENZYL-3-ISOPROPOXY-4,5,6,7-TETRAHYDRO-3H-ISOINDOL-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BENZYL-3-ISOPROPOXY-4,5,6,7-TETRAHYDRO-3H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: Shares a similar core structure but lacks the benzyl and isopropoxy groups.
2-Benzyl-4,5,6,7-tetrachloro-isoindole-1,3-dione: Contains a benzyl group but has different substituents on the isoindolone core.
Uniqueness
2-BENZYL-3-ISOPROPOXY-4,5,6,7-TETRAHYDRO-3H-ISOINDOL-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and isopropoxy groups enhances its potential for diverse applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-benzyl-3-propan-2-yloxy-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C18H23NO2/c1-13(2)21-18-16-11-7-6-10-15(16)17(20)19(18)12-14-8-4-3-5-9-14/h3-5,8-9,13,18H,6-7,10-12H2,1-2H3 |
InChI Key |
IFUXNCVYYVXJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1C2=C(CCCC2)C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-7-yl}(phenyl)methanone](/img/structure/B12461543.png)
![sodium;(2R,5S,6S)-3,3-dimethyl-6-[[(2S)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12461544.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12461546.png)
![3,3'-Methanediylbis(6-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid)](/img/structure/B12461549.png)
![(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461557.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12461563.png)
![3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B12461567.png)


![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12461594.png)

![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12461606.png)
![N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12461622.png)
